molecular formula C18H13ClN4O B11444146 4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B11444146
M. Wt: 336.8 g/mol
InChI Key: DVVWADCFBPDNPL-UHFFFAOYSA-N
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Description

4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of 4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol can be achieved through various synthetic routes. One common method involves the condensation of 4-chloroaniline with 2-aminopyrimidine, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The phenol group can be introduced through subsequent functionalization reactions . Industrial production methods often employ multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve high yields and purity .

Chemical Reactions Analysis

4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit oxidoreductase enzymes, resulting in antibacterial activity . The compound’s aromatic moieties and hydrophobic interactions play a crucial role in stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

4-[3-(4-chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C18H13ClN4O/c19-13-4-6-14(7-5-13)21-17-16(12-2-8-15(24)9-3-12)22-18-20-10-1-11-23(17)18/h1-11,21,24H

InChI Key

DVVWADCFBPDNPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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